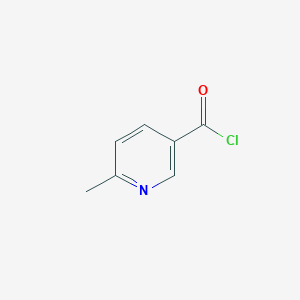

6-Methylnicotinoyl chloride

Descripción

Significance of Nicotinoyl Chlorides as Versatile Synthetic Intermediates

Nicotinoyl chlorides, including 6-Methylnicotinoyl chloride, are highly reactive molecules widely used in organic chemistry. cymitquimica.com Their reactivity stems from the acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. vulcanchem.com This characteristic allows for the facile introduction of the nicotinoyl moiety into various molecular frameworks, a crucial step in the synthesis of many pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.comchemimpex.com

The general reactivity of nicotinoyl chlorides enables the formation of a diverse range of functional groups. For instance, they react with amines to form amides, with alcohols to produce esters, and with thiols to yield thioesters. vulcanchem.com These reactions are fundamental in medicinal chemistry for modifying the structure and, consequently, the biological activity of target molecules. The hydrochloride salt of nicotinoyl chloride is often used to improve stability and handling.

The synthesis of nicotinoyl chlorides is typically achieved by treating the corresponding nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. smolecule.com This conversion of a carboxylic acid to a more reactive acyl chloride is a key transformation that unlocks a wide array of subsequent chemical modifications.

Strategic Utility of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical and pharmaceutical research. researchgate.netenpress-publisher.comajrconline.org The pyridine ring is a common structural motif found in numerous natural products and synthetic compounds with significant biological activity. ajrconline.org Its presence in a molecule can enhance pharmacokinetic properties, such as solubility and bioavailability, due to its polar and ionizable nature. researchgate.netajrconline.org

The versatility of the pyridine scaffold allows medicinal chemists to design and synthesize novel compounds with a broad spectrum of therapeutic applications. enpress-publisher.comajrconline.org Pyridine derivatives are integral to the development of drugs targeting a wide range of conditions. nih.gov The ability to modify the pyridine ring at various positions enables fine-tuning of a molecule's properties to optimize its efficacy and safety.

In addition to their role in pharmaceuticals, pyridine derivatives are also employed in the development of agrochemicals, such as herbicides and insecticides, and in the synthesis of dyes for the textile industry. vulcanchem.comenpress-publisher.com The strategic incorporation of the pyridine nucleus remains a vital approach in the discovery of new and effective chemical entities. enpress-publisher.comajrconline.org

Chemical Properties and Research Findings of this compound

| Property | Value/Description |

| IUPAC Name | 6-methylpyridine-3-carbonyl chloride |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| CAS Number | 51598-76-6 |

| Reactivity | The acyl chloride group is highly susceptible to nucleophilic acyl substitution. It reacts with water to form 6-methylnicotinic acid, with alcohols to form esters, and with amines to form amides. |

| Synthesis | Typically synthesized by treating 6-methylnicotinic acid with a chlorinating agent such as thionyl chloride. |

| Applications | Serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. vulcanchem.com It is used to introduce the 6-methylnicotinoyl moiety into target molecules. vulcanchem.comgoogle.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASOBSCZLSEAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619531 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51598-76-6 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 6 Methylnicotinoyl Chloride

Classical Approaches from 6-Methylnicotinic Acid Precursors

The most common and well-established methods for synthesizing 6-methylnicotinoyl chloride involve the treatment of its parent carboxylic acid, 6-methylnicotinic acid, with various chlorinating agents. The choice of reagent can influence reaction conditions, selectivity, and the profile of byproducts.

The use of thionyl chloride (SOCl₂) is a widely employed method for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction with 6-methylnicotinic acid typically involves heating the acid in an excess of thionyl chloride, which often serves as both the reagent and the solvent. prepchem.comorgsyn.org The reaction proceeds to form this compound, with the volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being easily removable from the reaction mixture. masterorganicchemistry.comwikipedia.org

A general procedure involves refluxing the nicotinic acid derivative with thionyl chloride for several hours. mdpi.comprepchem.com After the reaction is complete, the excess thionyl chloride is typically removed by distillation under reduced pressure to yield the crude acyl chloride. mdpi.comprepchem.com However, a significant consideration in the case of 6-methylnicotinic acid is the potential for side reactions. Reports in the chemical literature indicate that heating methyl-substituted heteroaromatic compounds, including 6-methylnicotinic acid, with thionyl chloride can lead to chlorination of the methyl group. publish.csiro.auresearchgate.net This side reaction can complicate the purification process and reduce the yield of the desired product.

Phosphorus pentachloride (PCl₅) is another potent chlorinating agent for converting carboxylic acids to their corresponding acyl chlorides. chemtube3d.com The reaction with 6-methylnicotinic acid would yield this compound and the byproduct phosphorus oxychloride (POCl₃), which has a relatively high boiling point and may require careful purification to separate from the product. masterorganicchemistry.comwikipedia.org The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the byproduct. chemtube3d.com While effective, the use of PCl₅ in laboratory synthesis has been somewhat superseded by thionyl chloride and oxalyl chloride, as the removal of the gaseous byproducts from the latter reactions is often more convenient. wikipedia.org

A milder and often more selective method for the synthesis of acyl chlorides involves the use of oxalyl chloride, ((COCl)₂), frequently with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgchem-soc.si This method is advantageous as the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous and easily removed, simplifying workup. orgsyn.org The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at low temperatures. chem-soc.si

The addition of catalytic DMF significantly accelerates the reaction. columbia.edu The catalyst reacts with oxalyl chloride to form an electrophilic Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. wikipedia.org This method's mild conditions make it suitable for substrates with sensitive functional groups, potentially minimizing side reactions like the methyl group chlorination observed with thionyl chloride.

Table 1: Comparison of Classical Chlorinating Agents for 6-Methylnicotinic Acid

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux in excess SOCl₂ | SO₂, HCl (gaseous) | Inexpensive, volatile byproducts are easily removed. | Harsh conditions, potential for methyl group side-chain chlorination. publish.csiro.auresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | Reaction in an inert solvent | POCl₃, HCl | Effective for a wide range of carboxylic acids. | Solid reagent, byproduct (POCl₃) has a high boiling point, making purification difficult. |

| Oxalyl Chloride ((COCl)₂) / DMF | Low temperature in an inert solvent (e.g., CH₂Cl₂) with catalytic DMF | CO, CO₂, HCl (gaseous) | Mild reaction conditions, high selectivity, gaseous byproducts simplify workup. wikipedia.orgchem-soc.si | More expensive than thionyl chloride. |

Mechanistic Investigations of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride proceeds through a nucleophilic acyl substitution pathway, where the hydroxyl group is transformed into a better leaving group. The specific mechanism varies with the chlorinating agent used.

With Thionyl Chloride: The reaction is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. libretexts.org This forms a reactive intermediate, an acyl chlorosulfite. study.com In the subsequent step, a chloride ion, released in the initial step, acts as a nucleophile and attacks the carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chlorosulfite group. The unstable chlorosulfite group decomposes into sulfur dioxide and another chloride ion, completing the reaction. study.comyoutube.com

With Phosphorus Pentachloride: The mechanism is thought to begin with an attack by the carboxylic acid's oxygen on the phosphorus atom, leading to the displacement of a chloride ion and the formation of an intermediate. This is followed by the elimination of HCl. The resulting species is then attacked by a chloride ion at the carbonyl carbon. The final step involves the collapse of the tetrahedral intermediate to form the acyl chloride, with the thermodynamically stable phosphorus oxychloride (POCl₃) as a byproduct. chemtube3d.com

With Oxalyl Chloride and DMF: This reaction proceeds via a catalytic cycle involving the Vilsmeier reagent. wikipedia.org First, DMF reacts with oxalyl chloride to form an electrophilic iminium salt, [(CH₃)₂N=C(H)O(CO)Cl]⁺Cl⁻. wikipedia.org The carboxylic acid then attacks this highly reactive species, forming a new intermediate and displacing a chloride ion. This intermediate is a much better leaving group than the original hydroxyl group. A chloride ion then attacks the carbonyl carbon of this activated acid, leading to the formation of the final acyl chloride product, regeneration of the DMF catalyst, and release of CO and CO₂. wikipedia.orgcolumbia.edu

Advancements in Sustainable Synthesis Protocols for Nicotinoyl Chlorides

In line with the principles of green chemistry, modern synthetic efforts are focused on developing more environmentally benign and efficient protocols. For the synthesis of nicotinoyl chlorides and related compounds, several advanced methodologies are being explored.

Microwave-assisted synthesis represents a significant advancement, offering benefits such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave irradiation can enhance the efficiency of converting nicotinic acids to their derivatives.

Continuous flow chemistry is another powerful tool for sustainable synthesis. mdpi.com In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and stoichiometry. This technology can improve safety, reduce waste, and enable easier scalability compared to traditional batch processing. The integration of flow chemistry with other technologies, such as supported catalysts, could lead to highly efficient and automated processes for the production of nicotinoyl chlorides. mdpi.com These modern approaches hold the potential to make the synthesis of compounds like this compound more economical and sustainable.

Reaction Mechanisms and Reactivity Profiles of 6 Methylnicotinoyl Chloride

Nucleophilic Acyl Substitution Pathways

The hallmark reaction of 6-Methylnicotinoyl chloride is nucleophilic acyl substitution. vulcanchem.comsmolecule.com This class of reactions involves the replacement of the chlorine atom by a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process. libretexts.org

Tetrahedral Intermediate Formation and Decomposition

The initial step in nucleophilic acyl substitution is the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgtaylorandfrancis.com This attack leads to the formation of a transient, high-energy species known as a tetrahedral intermediate. taylorandfrancis.comyoutube.com In this intermediate, the hybridization of the carbonyl carbon changes from sp² to sp³, and it is bonded to four substituents. youtube.com

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the carbonyl carbon. libretexts.org

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgtaylorandfrancis.com

Elimination of Leaving Group: The lone pair on the oxygen reforms the pi bond, and the chloride ion is expelled. libretexts.org

Deprotonation (if applicable): If the nucleophile was initially protonated, a final deprotonation step occurs to yield the neutral product. libretexts.org

Influence of Nucleophile Basicity and Steric Hindrance on Reaction Trajectories

The rate and outcome of the nucleophilic acyl substitution reaction are significantly influenced by the properties of the nucleophile, particularly its basicity and steric bulk. dalalinstitute.comfastercapital.com

Basicity: In general, for a series of nucleophiles where the attacking atom is from the same period of the periodic table, nucleophilicity parallels basicity. dalalinstitute.comwvu.edu A more basic nucleophile is typically a stronger nucleophile and will react more readily with this compound. dalalinstitute.com For instance, amines are stronger nucleophiles than alcohols and will react more rapidly to form amides. smolecule.comlibretexts.org However, when comparing nucleophiles from the same group, this trend can be reversed, especially in protic solvents, due to solvation effects. dalalinstitute.comstpeters.co.in

Steric Hindrance: The accessibility of the electrophilic carbonyl carbon is crucial for the reaction to occur. fastercapital.comnumberanalytics.com Bulky nucleophiles will experience greater steric hindrance when approaching the reaction center, which can significantly slow down the reaction rate. fastercapital.comstpeters.co.innumberanalytics.com Similarly, increased steric bulk on the acyl chloride itself, although the methyl group at the 6-position of the pyridine (B92270) ring is somewhat removed from the reaction center, can also influence the reaction rate. tdx.catnih.gov For example, a sterically hindered alcohol will react more slowly than a less hindered one to form the corresponding ester. fastercapital.com

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product Type | General Reactivity |

|---|---|---|

| Water (H₂O) | Carboxylic Acid (6-Methylnicotinic acid) | High, leads to hydrolysis. vulcanchem.comopenstax.org |

| Alcohols (R-OH) | Ester | Readily forms esters. vulcanchem.comorgoreview.com |

| Amines (R-NH₂) | Amide | Readily forms amides. vulcanchem.comrsc.org |

| Carboxylates (R-COO⁻) | Anhydride | Can form anhydrides. masterorganicchemistry.comopenstax.org |

Electrophilic Behavior of the Carbonyl Carbon Center

The carbonyl carbon in this compound is a highly electrophilic center. vulcanchem.comlibretexts.org This electrophilicity is a result of the combined electron-withdrawing inductive effects of the highly electronegative oxygen and chlorine atoms bonded to it. smolecule.comlibretexts.org This polarization creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by electron-rich species (nucleophiles). libretexts.org

The resonance structure of the acyl chloride group further illustrates this electron deficiency. libretexts.org The reactivity of acyl chlorides is greater than that of other carboxylic acid derivatives like esters, amides, or the carboxylic acid itself, precisely because the chloride ion is a superior leaving group and provides less resonance stabilization compared to the oxygen or nitrogen atoms in esters and amides. msu.edulibretexts.org

Table 2: Factors Influencing the Electrophilicity of the Carbonyl Carbon

| Factor | Description |

|---|---|

| Inductive Effect | The electronegative oxygen and chlorine atoms pull electron density away from the carbonyl carbon, increasing its partial positive charge. smolecule.comlibretexts.org |

| Resonance Effect | While the lone pairs on the chlorine can participate in resonance, the effect is less significant compared to esters and amides, leading to higher reactivity. libretexts.org |

| Leaving Group Ability | The chloride ion is an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution, making the overall reaction more favorable. msu.edu |

Intermolecular and Intramolecular Reactivity Patterns

The reactions of this compound are typically intermolecular , meaning they occur between two separate molecules: the acyl chloride and the nucleophile. quora.comlibretexts.org For example, the reaction with an alcohol to form an ester is an intermolecular process. orgoreview.com

While less common for a simple molecule like this compound itself, intramolecular reactions can occur in more complex molecules that contain both the acyl chloride functionality and a nucleophilic group within the same molecule. youtube.commasterorganicchemistry.com If the geometry is favorable, the nucleophilic part of the molecule can attack the acyl chloride group, leading to the formation of a cyclic product. youtube.com The favorability of intramolecular versus intermolecular reactions is often dependent on the concentration of the reactants and the stability of the resulting ring system (with 5- and 6-membered rings being particularly stable). youtube.commasterorganicchemistry.com

For instance, if a molecule contained a hydroxyl or amino group at a suitable position on a side chain attached to the pyridine ring, an intramolecular cyclization could potentially occur. However, for this compound reacting with external nucleophiles, the reactions are exclusively intermolecular. quora.com

Strategic Applications of 6 Methylnicotinoyl Chloride in Complex Chemical Synthesis

Role as a Building Block in Multi-Step Total Synthesis Endeavors

The utility of 6-methylnicotinoyl chloride as a foundational element in the total synthesis of natural products and other complex target molecules is a testament to its reliability and reactivity. While extensive documented examples in peer-reviewed literature are still emerging, its potential is evident in its application in the synthesis of intricate heterocyclic systems.

Contributions to Heterocyclic Framework Construction

The pyridine (B92270) ring is a ubiquitous structural motif in a vast number of pharmaceuticals, agrochemicals, and natural products. This compound, with its pre-functionalized pyridine core, serves as an excellent starting material for the construction of more elaborate heterocyclic systems.

Synthesis of Pyridine-Fused Systems

One of the notable applications of this compound is in the synthesis of pyridine-fused systems, particularly in the construction of carbazole (B46965) alkaloids. A key example is its use in the synthesis of the pyridocarbazole skeleton, which forms the core of many biologically active compounds.

In a documented synthetic route, this compound hydrochloride was utilized to acylate an indole (B1671886) moiety in sulfolane. This reaction yielded a ketone intermediate, which was a crucial precursor for the subsequent formation of the pyridocarbazole framework. The formation of the fused system was then achieved through N-benzylation and a base-catalyzed cyclization of the resulting salt. This strategic use of this compound demonstrates its efficacy in building complex, multi-ring heterocyclic systems.

| Reactant 1 | Reactant 2 | Solvent | Product | Application |

| Indole derivative | This compound hydrochloride | Sulfolane | Ketone intermediate | Precursor for Pyridocarbazole Synthesis |

Utility in the Formation of Nitrogen-Containing Heterocycles

The reactivity of the acyl chloride group in this compound allows for its reaction with a variety of nucleophiles, making it a valuable tool for the synthesis of a wide range of nitrogen-containing heterocycles. While specific, novel examples are not extensively detailed in the current literature, its chemical properties suggest its potential in reactions such as:

Amide formation: Reaction with primary and secondary amines to form the corresponding amides. These amides can then serve as intermediates for further cyclization reactions to form heterocycles like oxazoles, thiazoles, or diazines.

Esterification: Reaction with alcohols to form esters, which can be further manipulated in subsequent synthetic steps.

Friedel-Crafts Acylation: As an acylating agent in Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic systems to introduce the 6-methylnicotinoyl group.

The presence of the methyl group on the pyridine ring can also influence the reactivity and regioselectivity of these reactions, offering a handle for further functionalization.

Catalytic Modulations in Heterocyclic Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. While specific catalytic transformations directly involving this compound as a substrate are not yet widely reported, the broader field of pyridine synthesis and functionalization is rich with catalytic innovations.

For instance, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for the derivatization of pyridine rings. One could envision that a derivative of 6-methylnicotinic acid, perhaps a halogenated version, could be synthesized and then subjected to these catalytic coupling reactions to introduce a wide variety of substituents onto the pyridine core. Furthermore, catalytic C-H activation is an emerging area that could potentially be applied to functionalize the pyridine ring of this compound or its derivatives in a highly efficient and atom-economical manner.

Implementations in Asymmetric Synthesis

Asymmetric synthesis, the selective synthesis of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of chiral elements into molecules can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Currently, there is a lack of specific, documented examples of this compound being directly employed as a chiral auxiliary or as a key component in a catalytic asymmetric transformation. However, the principles of asymmetric synthesis suggest potential avenues for its application. For example, if 6-methylnicotinic acid were to be resolved into its enantiomers (if chiral, which it is not in its ground state), the resulting enantiopure this compound could be used as a chiral building block. More plausibly, it could be reacted with a chiral alcohol or amine to form a chiral ester or amide, which could then act as a substrate in a diastereoselective reaction, where the stereochemical outcome is controlled by the existing chiral center.

The development of chiral catalysts for reactions involving nicotinoyl chlorides or their derivatives also represents a promising area for future research. Such catalysts could enable the enantioselective addition of nucleophiles to the carbonyl group or facilitate stereoselective transformations on the pyridine ring.

Chiral Auxiliaries and Catalysts in Enantioselective Transformations

The use of chiral auxiliaries represents a foundational strategy in asymmetric synthesis, allowing for the control of stereochemical outcomes in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate, directing the stereoselectivity of a subsequent reaction before being removed. While the application of various chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine-derived amides, is well-established for a wide range of acyl chlorides, specific documented examples detailing the use of this compound with these auxiliaries are not extensively reported in peer-reviewed literature.

In principle, this compound could be reacted with a chiral alcohol or amine to form a chiral ester or amide. The steric and electronic properties of the chiral auxiliary would then influence the facial selectivity of subsequent reactions, such as alkylation or aldol (B89426) additions, at a position alpha to the carbonyl group. After the desired stereocenter is created, the chiral auxiliary would be cleaved to yield the enantiomerically enriched product.

Similarly, the use of chiral catalysts in enantioselective transformations involving acyl chlorides is a powerful tool. Chiral Lewis acids or organocatalysts can activate the acyl chloride, creating a chiral environment that leads to the preferential formation of one enantiomer. For instance, a chiral catalyst could be employed in kinetic resolutions of racemic alcohols via acylation with this compound, or in desymmetrization reactions of meso-diols. However, specific catalyst systems optimized for and applied to this compound are not prominently featured in the current body of scientific literature.

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective methodologies are cornerstones of modern organic synthesis, enabling the precise construction of stereochemically complex molecules. These methods are broadly applicable to a variety of substrates and reagents, including acyl chlorides.

Diastereoselective Methodologies: In a general sense, the reaction of this compound with a chiral substrate containing a pre-existing stereocenter can proceed with diastereoselectivity. For example, the acylation of a chiral amine or alcohol with this compound would result in the formation of two diastereomeric amides or esters. The degree of diastereoselectivity would be influenced by factors such as the steric hindrance around the reacting center and the reaction conditions.

Enantioselective Methodologies: Enantioselective reactions involving acyl chlorides often rely on the use of chiral catalysts. For example, a chiral phosphine (B1218219) catalyst could be used in the enantioselective Steglich rearrangement of an O-acylated azlactone derived from this compound. Another potential application could be in the kinetic resolution of racemic secondary alcohols, where a chiral catalyst selectively promotes the acylation of one enantiomer with this compound at a faster rate than the other.

Integration into Flow Chemistry Paradigms

Continuous Flow Reactor Design and Process Intensification for Acyl Chlorides

The synthesis of acyl chlorides, including this compound, often involves the use of hazardous reagents such as thionyl chloride or oxalyl chloride, and can be highly exothermic. Continuous flow chemistry offers significant advantages in terms of safety and process control for such reactions.

Continuous Flow Reactor Design: A typical flow setup for the synthesis of an acyl chloride would involve pumping a solution of the corresponding carboxylic acid (6-methylnicotinic acid) and a chlorinating agent through a heated tube or microreactor. The small reactor volume and high surface-area-to-volume ratio in flow reactors allow for excellent heat transfer, mitigating the risks associated with exotherms. The residence time in the reactor can be precisely controlled to ensure complete conversion while minimizing the formation of byproducts. The output stream containing the acyl chloride can then be directly used in a subsequent reaction step in a continuous fashion.

Process Intensification: Flow chemistry enables process intensification by combining multiple reaction and workup steps into a single, continuous operation. For the synthesis of this compound, this could involve the in-line quenching of excess chlorinating agent and the removal of byproducts, such as HCl and SO₂, using scavenger resins or gas-permeable membranes. This approach eliminates the need for traditional batch workup procedures, leading to a more efficient and streamlined process.

While the principles of continuous flow synthesis of acyl chlorides are well-documented, specific examples and optimized parameters for the production of this compound in flow are not extensively reported.

Handling of Reactive Intermediates in Flow Systems

Acyl chlorides like this compound are reactive intermediates that are sensitive to moisture. Flow chemistry provides an excellent platform for the in-situ generation and immediate consumption of such reactive species, thereby avoiding their isolation and storage.

The design of the flow system is crucial for handling these reactive intermediates. The use of inert tubing materials (e.g., PFA or stainless steel) and the maintenance of a closed, anhydrous system are essential to prevent decomposition of the acyl chloride. In-line analytical techniques, such as FT-IR or mass spectrometry, can be integrated into the flow setup to monitor the formation of the acyl chloride and ensure the stability of the process.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 6-Methylnicotinoyl chloride. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, the chemical environment of each atom, and the connectivity between them.

For this compound, ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is inert and effectively solubilizes the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl group. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), are influenced by the electron-withdrawing nature of the carbonyl chloride group and the nitrogen atom in the pyridine ring.

The anticipated ¹H NMR signals are:

A singlet for the methyl group (CH₃) protons, likely appearing in the upfield region around 2.6 ppm.

A doublet for the proton at position 5 of the pyridine ring (H-5), deshielded by the adjacent carbonyl chloride group, with an expected chemical shift around 8.3 ppm.

A doublet of doublets for the proton at position 4 (H-4), influenced by both the adjacent nitrogen and the proton at position 5, likely appearing around 8.2 ppm.

A doublet for the proton at position 2 (H-2), adjacent to the nitrogen, with an anticipated chemical shift around 9.1 ppm.

The coupling constants (J values), which describe the interaction between neighboring protons, would further confirm the substitution pattern of the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR chemical shifts are:

The methyl carbon (CH₃) signal is expected at the most upfield position, around 25 ppm.

The carbons of the pyridine ring will appear in the aromatic region (typically 120-160 ppm). The carbon attached to the methyl group (C-6) is predicted around 162 ppm, while the other ring carbons (C-2, C-4, C-5) would have distinct shifts influenced by their position relative to the nitrogen and the carbonyl chloride group. The carbon at position 3, bonded to the acyl chloride, will be significantly downfield.

The carbonyl carbon (C=O) of the acyl chloride group is the most deshielded carbon and is expected to have a chemical shift in the range of 168-170 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.6 (s) | 25.0 |

| H-2 / C-2 | 9.1 (d) | 153.0 |

| C-3 | - | 132.0 |

| H-4 / C-4 | 8.2 (dd) | 138.0 |

| H-5 / C-5 | 8.3 (d) | 124.0 |

| C-6 | - | 162.0 |

| C=O | - | 169.0 |

s = singlet, d = doublet, dd = doublet of doublets. Predictions are based on computational models and data from similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, which has a molecular formula of C₇H₆ClNO, the calculated molecular weight is 155.58 g/mol , and the exact mass is 155.0137915 Da. researchgate.netnih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 155. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 157 with about one-third the intensity of the molecular ion peak is expected, confirming the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion provides valuable structural clues. Key fragmentation pathways for this compound would likely involve:

Loss of the chlorine radical: This would result in a prominent fragment ion at m/z 120, corresponding to the [M-Cl]⁺ acylium ion. This is often a very stable and therefore abundant ion in the mass spectra of acyl chlorides.

Loss of the entire carbonyl chloride group: Cleavage of the C-C bond between the pyridine ring and the carbonyl group could lead to the formation of a 6-methylpyridinyl radical and a [COCl]⁺ ion, or more likely, the charged 6-methylpyridine fragment ion at m/z 92.

Further fragmentation of the pyridine ring: Subsequent fragmentation of the pyridine ring fragments could also be observed, leading to smaller charged species.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 155/157 | Molecular Ion [M]⁺ | [C₇H₆ClNO]⁺ | Isotopic pattern for one chlorine atom |

| 120 | [M-Cl]⁺ | [C₇H₆NO]⁺ | Loss of chlorine radical |

| 92 | [6-methylpyridine]⁺ | [C₆H₆N]⁺ | Loss of carbonyl chloride group |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is used as a starting material. Due to the high reactivity of acyl chlorides, direct analysis can be challenging, and often requires derivatization to form a more stable analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, often after derivatization.

A common strategy involves reacting the acyl chloride with an alcohol, such as methanol (B129727), in the presence of a non-nucleophilic base to form the corresponding methyl ester (methyl 6-methylnicotinate). This derivative is significantly more stable and less reactive, making it amenable to standard reversed-phase HPLC analysis.

A hypothetical HPLC method for the analysis of the methyl ester derivative could involve:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase separations.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol would be suitable.

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm) would provide good sensitivity.

Purity Calculation: The purity of the original this compound can be determined by calculating the peak area percentage of the derivatized product in the resulting chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. nmrdb.org

Similar to HPLC, the analysis of this compound by UPLC would likely necessitate a derivatization step. The resulting stable derivative can then be analyzed using a UPLC system. The primary advantages of using UPLC for this application would be the high throughput, allowing for rapid purity checks and reaction monitoring, and the increased resolution, which would be beneficial for separating the desired product from closely related impurities.

A potential UPLC method would mirror the principles of the HPLC method but with adapted parameters:

Column: A UPLC column with a C18 or similar stationary phase and a particle size of 1.7 µm or 1.8 µm.

Mobile Phase: A rapid gradient with a suitable aqueous/organic mobile phase.

Flow Rate: Higher flow rates are typically used in UPLC, leading to shorter run times.

System: A UPLC system capable of handling the higher backpressures generated by the smaller particle size columns is required.

The development and validation of such chromatographic methods are crucial for quality control in both laboratory-scale synthesis and industrial production, ensuring the integrity of the final products derived from this compound.

Computational Chemistry and Theoretical Investigations of 6 Methylnicotinoyl Chloride

Quantum Mechanical Approaches to Electronic Structure and Reactivity

The foundation of computational analysis lies in quantum mechanical methods, which are used to determine the electronic structure of a molecule. This, in turn, dictates its geometry, stability, and chemical reactivity. For a molecule like 6-Methylnicotinoyl chloride, these methods can elucidate the influence of the electron-withdrawing acyl chloride group and the electron-donating methyl group on the pyridine (B92270) ring.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov

For this compound, DFT calculations, typically using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and analyze its electronic properties. science.govd-nb.info Key insights from such studies include the distribution of electron density, molecular orbital energies, and local reactivity indicators.

The carbonyl carbon of the acyl chloride group is a primary site of interest. DFT calculations consistently show this carbon to be highly electrophilic, a result of the strong electron-withdrawing effects of both the chlorine and oxygen atoms. nih.gov This is visualized through electrostatic potential (ESP) maps, where a significant positive potential (often colored blue) is centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) analysis is another critical tool provided by DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. science.gov For this compound, the LUMO is expected to be localized primarily on the acyl chloride group, specifically on the π* orbital of the C=O bond, further confirming its role as the primary electrophilic site. The HOMO would likely be distributed across the π-system of the pyridine ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. d-nb.info

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values based on typical DFT calculations for similar molecules.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of kinetic stability and chemical reactivity. |

| Dipole Moment | ~3.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular interactions. |

| Mulliken Charge on C=O Carbon | +0.75 e | Quantifies the high electrophilicity of the carbonyl carbon. |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods are often more computationally demanding than DFT but can provide higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory.

For pyridine derivatives, ab initio calculations have been successfully used to study molecular structures and intermolecular interactions. researchgate.net A study on the closely related pyridine-3-carboxylic acid chloride (nicotinoyl chloride) complexed with SnCl₄ utilized the MP2 method with the LANL2DZ basis set to determine the coordination site. wikipedia.org The calculations revealed that coordination occurs at the pyridine nitrogen atom rather than the carbonyl oxygen, a finding supported by experimental data. This highlights the ability of ab initio methods to correctly predict the site of Lewis acid interaction, which is crucial for understanding reaction mechanisms.

When applied to this compound, methods like MP2 or the "gold standard" CCSD(T) would provide benchmark geometric parameters and energies. These calculations would be valuable for calibrating more cost-effective DFT methods and for situations where DFT may not be sufficiently accurate, such as in describing weak non-covalent interactions or systems with significant multi-reference character.

Composite Quantum Chemistry Methods

Composite methods, such as the Gaussian-n (Gn), Complete Basis Set (CBS), and Weizmann-n (Wn) theories, aim to achieve very high accuracy (often within 1 kcal/mol of experimental values, known as "chemical accuracy") by combining results from several calculations. comporgchem.comnih.gov They systematically approximate a high-level calculation with a very large basis set by performing a series of lower-level calculations and adding corrections. comporgchem.com These methods are particularly useful for obtaining reliable thermochemical data like enthalpies of formation and reaction energies.

While specific applications of composite methods to this compound are not documented in the literature, their utility is well-established for a vast range of organic molecules. nih.govsciforum.net For instance, methods like G4 or CBS-QB3 could be used to calculate a highly accurate gas-phase enthalpy of formation for this compound. comporgchem.com Similarly, they can provide benchmark activation energies and reaction enthalpies for its reactions, such as hydrolysis to 6-methylnicotinic acid or amidation with an amine. science.gov These high-accuracy values serve as crucial reference points for validating faster but less accurate methods used in broader mechanistic explorations. sciforum.net The W1 and W2 theories, and their explicitly correlated F12 versions, represent an even higher tier of accuracy, capable of providing benchmark data for fundamental chemical systems. researchgate.netresearchgate.net

Potential Energy Surface Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecular system as a function of its geometry. luisrdomingo.com By mapping the PES for a chemical reaction, chemists can identify the minimum energy path from reactants to products, locate transition states (the energetic "saddle points" between reactants and products), and calculate activation energies. researchgate.net

The most common reaction of this compound is nucleophilic acyl substitution. nih.govyoutube.com Computational chemists can map the PES for the reaction of this compound with various nucleophiles (e.g., H₂O, CH₃OH, NH₃) to understand the mechanism in detail. luisrdomingo.comyoutube.com The generally accepted mechanism proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step involves surmounting an initial energy barrier corresponding to the first transition state (TS1).

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

DFT calculations are well-suited for mapping these reaction pathways. By systematically changing key geometric parameters, such as the distance between the nucleophile and the carbonyl carbon, and optimizing the geometry at each point, a profile of the PES can be constructed. This allows for the precise determination of the energies of the reactants, tetrahedral intermediate, transition states, and products.

Table 2: Hypothetical Calculated Energy Profile for the Hydrolysis of this compound (Note: Values are representative for a nucleophilic acyl substitution reaction, calculated at a typical DFT level like B3LYP/6-31G(d) in the gas phase.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (6-Me-Nic-Cl + H₂O) | 0.0 | Reference energy |

| Transition State 1 (TS1) | +12.5 | Energy barrier for nucleophilic attack |

| Tetrahedral Intermediate | -5.0 | Stable intermediate species |

| Transition State 2 (TS2) | +8.0 | Energy barrier for chloride elimination |

| Products (6-Me-Nicotinic Acid + HCl) | -15.0 | Overall reaction enthalpy |

These studies reveal that the first step, nucleophilic attack, is typically the rate-determining step for acyl chloride reactions. nih.gov The calculations can also explore the influence of the solvent, often modeled using a polarizable continuum model (PCM), which can significantly alter the energies of charged species and transition states. luisrdomingo.com

Modeling of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. acs.org After a geometry optimization, a frequency calculation yields the harmonic vibrational modes of the molecule. The most intense peak in the calculated IR spectrum of this compound would correspond to the C=O stretching vibration of the acyl chloride group. Its predicted frequency, typically around 1750-1800 cm⁻¹, is characteristic of highly reactive acyl chlorides. researchgate.net By comparing the computed spectrum with experimental data, each observed peak can be assigned to a specific vibrational motion within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another key application of computational chemistry, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.comnih.govtamuc.edu Calculations can predict the ¹H and ¹³C chemical shifts for this compound. The computed ¹³C spectrum would confirm the high chemical shift of the electrophilic carbonyl carbon. The ¹H spectrum would show distinct signals for the methyl protons and the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electronic effects of the methyl and acyl chloride substituents. Comparing calculated and experimental shifts can aid in definitive structure elucidation and signal assignment. sourceforge.io

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound (Note: Predicted values are representative estimates from DFT calculations; experimental values are typical for the functional groups.)

| Spectrum | Feature | Predicted Value | Typical Experimental Range |

| IR | C=O Stretch | ~1785 cm⁻¹ | 1770 - 1815 cm⁻¹ |

| ¹³C NMR | C=O Carbon | ~168 ppm | 165 - 175 ppm |

| ¹³C NMR | Methyl Carbon | ~24 ppm | 20 - 30 ppm |

| ¹H NMR | Methyl Protons | ~2.6 ppm | 2.5 - 2.8 ppm |

Stereochemical Implications from Computational Analyses

While this compound is not a chiral molecule, computational methods can provide significant insight into stereochemical aspects related to its conformation and reactions.

Rotational Barriers: The molecule has a key rotational degree of freedom around the single bond connecting the acyl chloride group to the pyridine ring. Computational methods can be used to calculate the potential energy barrier for this rotation. mdpi.com Studies on related substituted pyridines and anilines have shown that the rotational barrier around an aryl-N or aryl-C bond is sensitive to the electronic effects of substituents. sourceforge.ioamazonaws.com For this compound, the rotation of the -COCl group is expected to have a relatively low energy barrier. The two planar conformations (where the C=O bond is either syn or anti to the ring nitrogen) are likely the energy minima, though they may be nearly degenerate in energy. Understanding this rotational profile is important as the conformation can influence crystal packing and reactivity.

Reactions with Chiral Nucleophiles: If this compound reacts with a chiral nucleophile (e.g., a chiral alcohol or amine), two diastereomeric products can be formed. Computational chemistry can be a powerful tool to predict the stereochemical outcome of such reactions. By modeling the transition states for the attack of the chiral nucleophile on the two faces of the planar acyl chloride group, the relative activation energies can be calculated. acs.org According to transition state theory, the pathway with the lower activation energy will be favored, allowing for a rational prediction of the major diastereomer formed. This type of analysis is crucial in asymmetric synthesis for understanding the origins of stereoselectivity.

Q & A

Q. What are the recommended synthesis protocols for 6-Methylnicotinoyl chloride, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves reacting 6-methylnicotinic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Maintaining inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Monitoring reaction completion via TLC or NMR.

- Purification via distillation or recrystallization in dry solvents (e.g., dichloromethane).

Reproducibility requires strict adherence to moisture-free conditions and detailed reporting of solvent grades, reaction temperatures, and stoichiometric ratios . Safety protocols, such as using fume hoods and PPE (gloves, goggles), are critical due to the compound’s reactivity .

Q. What characterization techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare peaks with literature data (e.g., methyl group at δ ~2.5 ppm in ¹H NMR).

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1750–1800 cm⁻¹.

- Chromatography :

- HPLC/GC-MS to assess purity (>95% recommended for synthetic intermediates).

- Elemental Analysis : Validate empirical formula (C₇H₆ClNO).

Document all instrumental parameters (e.g., NMR solvent, GC column type) to enable replication .

Q. How should researchers handle and store this compound to minimize degradation?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis.

- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Avoid contact with protic solvents (e.g., water, alcohols).

- Spill Management : Absorb spills with dry sand, dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Systematic Comparison : Compile literature data into a meta-table (e.g., NMR shifts, IR peaks) to identify outliers.

- Controlled Replication : Synthesize the compound using standardized protocols and compare results.

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) or X-ray crystallography to resolve structural ambiguities.

Apply PRISMA guidelines for systematic literature reviews to minimize selection bias .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading, reaction time) to identify optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct Analysis : Employ LC-MS to detect side products (e.g., hydrolyzed nicotinic acid) and adjust stoichiometry.

Document deviations from published protocols to enhance transparency .

Q. How can computational chemistry complement experimental studies on this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., acyl chloride formation) to predict activation energies.

- Solvent Effects : Simulate polarity impacts using COSMO-RS or MD simulations.

- Docking Studies : Explore interactions in enzymatic systems (if applicable).

Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing reaction efficiency in this compound syntheses?

- Methodological Answer :

- ANOVA : Compare yields across experimental groups (e.g., varying catalysts).

- Error Propagation Analysis : Quantify uncertainty in purity assessments.

- Multivariate Regression : Correlate reaction parameters (temperature, solvent polarity) with yield.

Follow Cochrane Handbook guidelines for meta-analyses to ensure rigor .

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 2–12) and monitor via HPLC.

- Kinetic Modeling : Derive rate constants for hydrolysis and plot Arrhenius relationships.

- Cross-Lab Validation : Collaborate with independent labs to verify findings.

Report raw data and statistical confidence intervals to mitigate contradictions .

Safety and Ethics in Academic Research

Q. What risk assessment frameworks are recommended for handling this compound in academic labs?

- Methodological Answer :

- Hazard Identification : Use SDS data (e.g., corrosive properties, inhalation risks) to classify risks .

- Preventive Measures : Implement engineering controls (fume hoods) and emergency protocols (spill kits).

- Training : Conduct COSHH assessments and document safety drills.

Align with institutional ethical review boards to ensure compliance .

Literature and Systematic Reviews

Q. How can researchers conduct a rigorous systematic review of this compound’s applications in organic synthesis?

- Methodological Answer :

- PRISMA Compliance : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).

- Data Extraction : Tabulate synthetic routes, yields, and characterization methods.

- Bias Assessment : Use ROBIS tool to evaluate study quality.

Cite primary literature and avoid unreliable sources (e.g., non-peer-reviewed databases) .

Q. Tables for Key Data

| Characterization Technique | Key Parameters | Reference Standards |

|---|---|---|

| ¹H NMR | δ 2.5 (CH₃), 8.0–9.0 (pyridine H) | Commercial spectral databases |

| IR Spectroscopy | ~1750 cm⁻¹ (C=O stretch) | ASTM E1252-98 |

| Elemental Analysis | C: 48.7%, H: 3.5%, N: 8.1% | Theoretical calculations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.